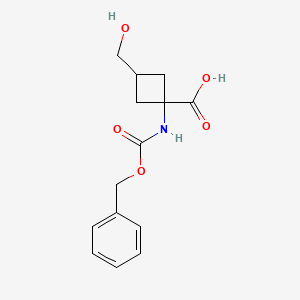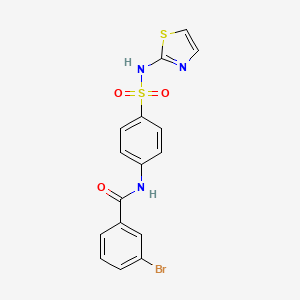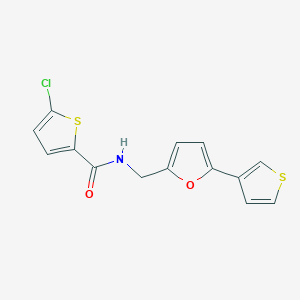
5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” is a compound with the molecular formula C14H10ClNO2S2 and a molecular weight of 323.81. Thiophene-based compounds, such as this one, have been found to have various biological activities, including anti-inflammatory and anti-cancer effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, and its analysis would require advanced techniques such as X-ray crystallography .
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions can be used to synthesize new compounds with a variety of biological effects .
Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Corrosion Inhibition : Azomethine functionalized triazole derivatives, similar in structure to 5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide, have been explored for their corrosion inhibiting properties. Studies have shown that these compounds can form protective layers on metal surfaces, preventing corrosion, particularly in acidic environments (Murmu et al., 2020).
Antioxidant Agents : Novel chalcone derivatives, structurally related to this compound, have been synthesized and studied for their potent antioxidant properties. These compounds show promising results in vitro and could be potential candidates for further research in the field of oxidative stress-related diseases (Prabakaran et al., 2021).
Catalysis and Chemical Synthesis : Compounds with a furan-thiophene framework are frequently used in catalysis and chemical synthesis. For example, they are involved in C-H bond activation and borylation of furans and thiophenes, catalyzed by iron complexes (Hatanaka et al., 2010). Also, they are used in the synthesis of esters and other chemical intermediates with applications in various chemical industries (Chadwick et al., 1973).
Arylation in Organic Chemistry : The palladium-catalyzed direct arylation of furan-2-carboxamides and thiophene-2-carboxamides, compounds related to the one , is a critical reaction in organic chemistry, especially for regioselective modifications (Si Larbi et al., 2012).
Electrochromic Materials : Thiophene-furan derivatives are used in the development of electrochromic materials, which have applications in electronic display technologies. These compounds can be polymerized to create films with distinct electrochromic properties, useful in electronic display systems (Abaci et al., 2016).
Pharmaceutical Research : While avoiding specifics about drug use and dosage, it's worth noting that similar compounds have been studied for their potential as pharmaceutical agents, such as inhibitors for influenza A viruses (Yongshi et al., 2017).
Future Directions
Thiophene-based compounds have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research on “5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” and similar compounds will continue in the future.
properties
IUPAC Name |
5-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(18-10)9-5-6-19-8-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIBGDAQUUQYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

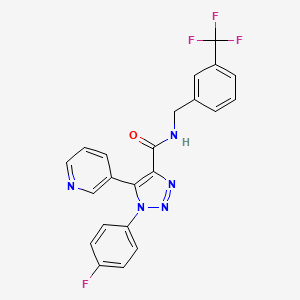
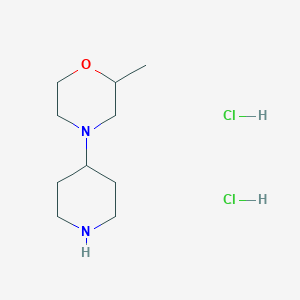

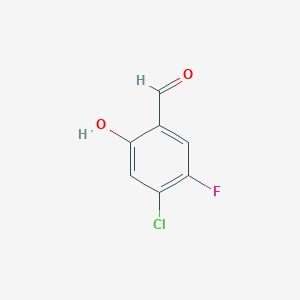
![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)
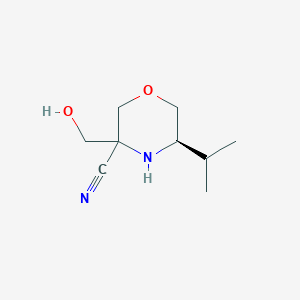

![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)
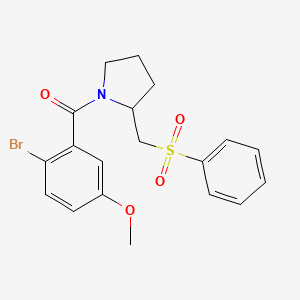
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)
![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)
